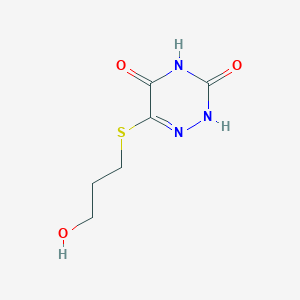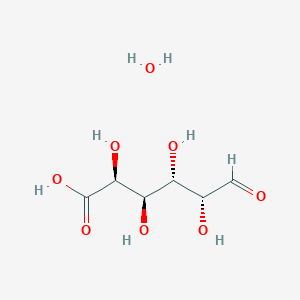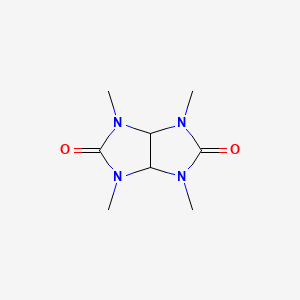![molecular formula C14H10Cl2NNaO2 B7759418 sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate](/img/structure/B7759418.png)
sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate
Descripción general
Descripción
Sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate, commonly known as diclofenac sodium, is a non-steroidal anti-inflammatory drug (NSAID). It is widely used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is particularly effective in treating pain and inflammation associated with conditions such as arthritis, migraines, and postoperative pain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate typically involves the following steps:
Nitration: The starting material, 2,6-dichloroaniline, undergoes nitration to form 2,6-dichloronitrobenzene.
Reduction: The nitro group is then reduced to an amino group, yielding 2,6-dichloroaniline.
Acylation: This intermediate is acylated with phenylacetic acid to form 2-[2-(2,6-dichloroanilino)phenyl]acetic acid.
Neutralization: Finally, the acetic acid derivative is neutralized with sodium hydroxide to produce the sodium salt.
Industrial Production Methods
Industrial production of diclofenac sodium involves similar steps but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Diclofenac sodium can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly employed.
Major Products
Oxidation: Oxidation typically yields hydroxylated derivatives.
Reduction: Reduction can produce amine derivatives.
Substitution: Substitution reactions can yield various substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
Diclofenac sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of NSAID interactions and stability.
Biology: Research often focuses on its effects on cellular processes and its role in inflammation.
Medicine: It is extensively studied for its therapeutic effects and potential side effects.
Industry: Diclofenac sodium is used in the formulation of various pharmaceutical products.
Mecanismo De Acción
Diclofenac sodium exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, diclofenac sodium reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: Another widely used NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to diclofenac sodium.
Ketoprofen: Similar in its mechanism of action but often used for different types of pain.
Uniqueness
Diclofenac sodium is unique in its high potency and relatively fast onset of action. It is also available in various formulations, including oral, topical, and injectable forms, making it versatile for different therapeutic needs .
Propiedades
IUPAC Name |
sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHWPUGNDIVLNH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,4-Dichlorophenyl)methyl]-3-(3-hydroxyanilino)-4-phenylsulfanylpyrrole-2,5-dione](/img/structure/B7759349.png)



![6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B7759377.png)


![6-bromo-5-methyl-4H-imidazo[4,5-b]pyridine](/img/structure/B7759399.png)




